Product packaging for Hydroxy Vildagliptin(Cat. No.:)

Hydroxy Vildagliptin

Cat. No.: B13852988
M. Wt: 319.4 g/mol
InChI Key: JEIYAWJTJHUHED-CZQMONRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy Vildagliptin is a primary metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus . The metabolism of Vildagliptin occurs mainly via hydrolysis, a process not appreciably involving cytochrome P450 enzymes, leading to the formation of several metabolites including this compound . This compound is crucial for research applications, particularly in the areas of analytical method development, pharmacokinetic studies, and drug metabolism investigations . As a research chemical, this compound serves as a critical reference standard for quantifying Vildagliptin and its metabolites in biological matrices such as plasma and urine, enabling sensitive and specific analysis using techniques like LC-MS/MS and GC-MS . Studies into Vildagliptin have revealed potential therapeutic effects beyond glycemic control, including vasculoprotective properties, which may influence the development of atherosclerosis . Research using metabolites like this compound is essential for understanding the full pharmacological and toxicological profile of the parent drug, aiding in the rational design of new therapeutic agents and the assessment of drug safety . This product is strictly for Research Use Only and is not to be used for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O3 B13852988 Hydroxy Vildagliptin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-1-[2-[(3,5-dihydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O3/c18-7-13-2-1-3-20(13)14(21)8-19-15-4-12-5-16(22,9-15)11-17(23,6-12)10-15/h12-13,19,22-23H,1-6,8-11H2/t12?,13-,15?,16?,17?/m0/s1

InChI Key

JEIYAWJTJHUHED-CZQMONRCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hydroxy Vildagliptin

Strategies for De Novo Synthesis of Hydroxy Vildagliptin (B1682220)

The de novo synthesis of Hydroxy Vildagliptin, particularly its dihydroxy derivatives such as (2S)-1-(2-((3,5-dihydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile, presents a unique synthetic challenge due to the complex, rigid adamantane (B196018) cage and the presence of multiple functional groups. While specific literature on the de novo synthesis of this compound is not extensively available, synthetic routes can be logically proposed based on the well-established synthesis of Vildagliptin. The core strategy involves the coupling of a hydroxylated adamantane precursor with the pyrrolidine (B122466) moiety.

Multi-Step Synthesis Pathways and Optimization

A plausible multi-step synthesis of this compound would likely commence with the synthesis of a hydroxylated 3-amino-1-adamantanol. This could be achieved through the oxidation of 1-aminoadamantane using a mixture of sulfuric acid and nitric acid, with boric acid as a catalyst, followed by hydrolysis. researchgate.net This process yields 3-aminoadamantanol, which can be further hydroxylated.

The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is synthesized from L-proline. This involves the chloroacetylation of L-proline, followed by the conversion of the carboxylic acid to a carbonitrile. researchgate.netbeilstein-journals.orgnih.gov An efficient method involves reacting L-proline with chloroacetyl chloride in tetrahydrofuran (B95107) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which is then treated with acetonitrile (B52724) in the presence of sulfuric acid to form the desired nitrile intermediate. researchgate.net

The final step is the coupling of the hydroxylated 3-amino-1-adamantanol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This reaction is typically carried out in a suitable solvent such as tetrahydrofuran in the presence of a base like potassium carbonate. google.comgoogle.com

Optimization of this multi-step synthesis would focus on improving the yield of each step, minimizing side products, and ensuring the stereochemical integrity of the chiral centers. The use of continuous flow technology has been explored for the synthesis of Vildagliptin intermediates to enhance safety and efficiency, a strategy that could be adapted for this compound synthesis. google.com

Precursor Compounds and Reaction Conditions for Hydroxylation

The critical step in the synthesis of this compound is the introduction of the hydroxyl group onto the adamantane ring. This can be achieved through various dihydroxylation reactions. numberanalytics.compearson.comchemistrysteps.com

Table 1: Key Precursor Compounds for this compound Synthesis

Precursor CompoundRole in Synthesis
1-Aminoadamantane hydrochlorideStarting material for the synthesis of the adamantane core. researchgate.net
L-prolineStarting material for the synthesis of the pyrrolidine moiety. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov
Chloroacetyl chlorideReagent for the acylation of L-proline. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov
3-AminoadamantanolIntermediate that can be further hydroxylated. researchgate.net
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileKey intermediate for coupling with the adamantane moiety. google.comgoogle.com

The hydroxylation of the adamantane ring can be performed using powerful oxidizing agents. The reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial for controlling the regioselectivity and stereoselectivity of the hydroxylation. For instance, dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). numberanalytics.compearson.com The use of chiral ligands with these reagents can influence the stereochemical outcome of the reaction.

Enantioselective Synthesis Approaches for this compound Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Vildagliptin itself is the (S)-enantiomer, and therefore, the synthesis of enantiomerically pure this compound isomers is of significant importance. google.com

Enantioselective synthesis of this compound would necessitate the use of chiral starting materials or chiral catalysts to control the stereochemistry at the newly formed chiral centers on the adamantane ring. One approach is to start with an enantiomerically pure hydroxylated adamantane derivative.

Alternatively, asymmetric dihydroxylation methods can be employed. The Sharpless asymmetric dihydroxylation, which uses a chiral quinine (B1679958) ligand in conjunction with osmium tetroxide, is a powerful tool for the enantioselective synthesis of diols from alkenes. numberanalytics.com This methodology could potentially be applied to an unsaturated adamantane precursor to generate specific stereoisomers of this compound.

Table 2: Potential Enantioselective Synthesis Strategies

StrategyDescriptionKey Reagents/Catalysts
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials.Enantiopure hydroxylated adamantane derivatives
Asymmetric DihydroxylationEnantioselective introduction of hydroxyl groups.Osmium tetroxide, chiral ligands (e.g., Sharpless ligands) numberanalytics.com
Phase-Transfer CatalysisUse of chiral phase-transfer catalysts to control stereochemistry in the coupling step.Chiral quaternary ammonium (B1175870) salts google.com

Derivatization Techniques for Analytical and Mechanistic Studies

For analytical purposes, particularly for methods like gas chromatography-mass spectrometry (GC-MS) where volatility and thermal stability are required, derivatization of this compound is often necessary. The hydroxyl and secondary amine groups in this compound are suitable for various derivatization reactions. researchgate.netnih.gov

Silylation is a common derivatization technique where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis. The derivatization reaction can be optimized by adjusting parameters such as the catalyst, temperature, and reaction time. nih.gov

Another approach is acylation, for instance, using benzoyl chloride to derivatize the secondary amino group. nih.gov Spectrophotometric and spectrofluorimetric methods can also be employed after derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) or the sodium salt of 1,2-naphthoquinone-4-sulfonic acid, which form colored and fluorescent products. nih.gov

Isotopic Labeling Strategies for Metabolic Tracing and Elucidation

Isotopic labeling is an indispensable tool for studying the metabolism, pharmacokinetics, and mechanism of action of drugs and their metabolites. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.

The synthesis of isotopically labeled this compound would involve incorporating the isotope at a specific position in the molecule. For instance, deuterium-labeled Vildagliptin (Vildagliptin-d7) has been used as an internal standard for quantification by LC-MS. nih.govcaymanchem.com A similar strategy could be applied to synthesize deuterated this compound. This would typically involve using a deuterated precursor during the synthesis. For example, a deuterated L-proline or a deuterated adamantane derivative could be used.

The introduction of deuterium can be achieved through H-D exchange reactions catalyzed by metals like palladium. mdpi.com For ¹³C labeling, a ¹³C-labeled starting material, such as ¹³C-glucose, can be used in the synthesis of one of the precursors. nih.gov These labeled compounds can then be used in metabolic studies to trace the fate of this compound in biological systems using techniques like mass spectrometry.

Metabolic Pathways and Biotransformation Kinetics of Vildagliptin to Hydroxy Vildagliptin

Enzymatic Pathways Involved in Biotransformation

The conversion of vildagliptin (B1682220) to its main metabolite is a multi-faceted process primarily involving hydrolysis.

The formation of the main carboxylic acid metabolite M20.7 occurs predominantly through hydrolysis that is not mediated by the cytochrome P450 enzyme system. researchgate.net Research indicates that multiple tissues and organs contribute to this metabolic clearance. nih.govresearchgate.net A key enzyme identified in this pathway is Dipeptidyl Peptidase-4 (DPP-4), the very therapeutic target of vildagliptin. nih.govnih.govnih.gov

A unique aspect of vildagliptin's metabolism is that it acts as both an inhibitor and a substrate for the DPP-4 enzyme. nih.govresearchgate.netnih.gov DPP-4 contributes to the hydrolysis of the cyano group in vildagliptin, leading to the formation of the inactive M20.7 metabolite. nih.govnih.gov This mechanism is supported by in vivo studies in DPP-4 deficient rats, which suggested that approximately 20% of the cyano group hydrolysis can be attributed to the action of DPP-4. nih.gov This dual interaction, where the drug is metabolized by its own therapeutic target, is a notable feature of its pharmacokinetic profile.

The involvement of the Cytochrome P450 (CYP) enzyme system in the metabolism of vildagliptin is minimal. nih.gov Studies have shown that CYP-mediated metabolism accounts for a very small percentage of the drug's elimination, estimated at less than 1.6%. researchgate.net This lack of significant CYP involvement means that vildagliptin has a low potential for drug-drug interactions with medications that are inhibitors or inducers of CYP enzymes. researchgate.netnih.gov This characteristic contributes to a more predictable pharmacokinetic profile when co-administered with other drugs.

Subcellular Localization of Metabolic Processes

The metabolic conversion of vildagliptin occurs in various subcellular compartments. DPP-4 is a transmembrane protein, meaning the hydrolysis it mediates takes place at the cell surface. Other hydrolytic processes may occur in the cytosol, the main fluid-filled space within cells, where various soluble enzymes are located. scispace.com For the very minor portion of vildagliptin metabolism that does involve oxidation, the reactions would occur within the endoplasmic reticulum of hepatocytes, which is the primary location of CYP enzymes.

Kinetic Analysis of Metabolite Formation and Elimination in Preclinical Models

Pharmacokinetic studies in preclinical animal models, such as rats and dogs, have characterized the formation and elimination of vildagliptin and its primary metabolite, M20.7. In both species, vildagliptin is absorbed rapidly, with peak plasma concentrations (Tmax) occurring between 0.5 and 1.5 hours. nih.gov However, the elimination half-life shows notable species differences, being significantly longer in rats compared to dogs. nih.gov In both rats and dogs, the parent compound and the M20.7 metabolite are major circulating components in the plasma. nih.gov

Table 1: Pharmacokinetic Parameters of Vildagliptin in Preclinical Models
ParameterRatDog
Tmax (h)0.5 - 1.50.5 - 1.5
Elimination Half-life (h)8.80.89
Bioavailability (%)45100
Plasma Clearance (L/h/kg)2.91.3
Volume of Distribution (L/kg)8.61.6

Data sourced from He et al. (2009). nih.gov

Interspecies Metabolic Comparisons in Preclinical Animal Models (e.g., Rat, Dog, Monkey)

While the main metabolic pathway of cyano-group hydrolysis to form M20.7 is consistent across preclinical species and humans, there are significant interspecies differences in the metabolic profile of vildagliptin.

In rats, the most predominant metabolite found in plasma and excreta is M20.7. nih.gov In dogs, however, another pathway involving amide bond hydrolysis is also prominent, resulting in the metabolite M15.3 being another major circulating component alongside M20.7 and the parent drug. nih.gov This represents a key metabolic difference between these two preclinical models.

In humans, the metabolic profile more closely resembles that of the rat, with M20.7 being the most abundant circulating metabolite, accounting for 55% of the total plasma radioactivity, while the parent drug accounts for 26%. researchgate.net

Studies in Cynomolgus monkeys revealed a species-specific safety signal of skin lesions at higher doses, which was not observed in other animal species. nih.gov While the direct metabolic cause was not elucidated, such species-specific findings can sometimes point to underlying differences in metabolic pathways or metabolite handling.

Table 2: Major Circulating Components of Vildagliptin Metabolism Across Species
SpeciesParent Drug (Vildagliptin)Metabolite M20.7 (Cyano Hydrolysis)Metabolite M15.3 (Amide Hydrolysis)
RatMajorMajorMinor
DogMajorMajorMajor
HumanMajor (26% of AUC)Most Abundant (55% of AUC)Minor

Data compiled from He et al. (2009). researchgate.netnih.gov

Biotransformation of Vildagliptin to its Metabolites

Vildagliptin undergoes extensive metabolism in the human body, being transformed through at least four distinct metabolic pathways before excretion. nih.govdoi.org This biotransformation results in a primary, major metabolite and several minor metabolites. nih.govdoi.orgresearchgate.net A key characteristic of vildagliptin's metabolism is that it is not significantly mediated by cytochrome P450 (P450) enzymes, which reduces its susceptibility to pharmacokinetic interactions with other drugs metabolized by these common pathways. nih.govdrugbank.com

The principal metabolic pathway for vildagliptin is the hydrolysis of its cyano group, which leads to the formation of the major, but pharmacologically inactive, carboxylic acid metabolite known as M20.7 (also referred to as LAY151). doi.orgresearchgate.netnih.gov This single metabolite is the most abundant circulating component related to the drug in plasma, accounting for 55% of the total plasma radioactivity area under the curve in studies. nih.govdrugbank.com Research indicates that the dipeptidyl peptidase-4 (DPP-4) enzyme, the therapeutic target of vildagliptin, is significantly involved in this hydrolytic conversion. doi.orgnih.gov

In addition to the primary hydrolysis pathway, vildagliptin is also processed into several minor metabolites through other biotransformation routes. nih.govresearchgate.net These secondary pathways include:

Amide bond hydrolysis: This process results in the formation of the M15.3 metabolite. nih.govdoi.orgnih.gov

Glucuronidation: This conjugation reaction produces the M20.2 metabolite. nih.govdoi.orgnih.gov

Oxidation: Oxidation occurring on the pyrrolidine (B122466) moiety of the vildagliptin molecule leads to the creation of two different metabolites, M20.9 and M21.6. nih.govdoi.orgnih.gov

The following table provides a detailed summary of the metabolic pathways and the resulting metabolites of vildagliptin.

Metabolic PathwayResulting Metabolite(s)Pathway TypeEnzyme System Involvement
Cyano group hydrolysisM20.7 (LAY151)MajorNot mediated by Cytochrome P450; DPP-4 contributes. nih.govnih.gov
Amide bond hydrolysisM15.3MinorHydrolysis nih.govnih.gov
GlucuronidationM20.2MinorConjugation nih.govnih.gov
Oxidation on pyrrolidine moietyM20.9 and M21.6MinorOxidation nih.govnih.gov

Studies analyzing the plasma concentrations of vildagliptin and its main metabolite have quantified their relative presence after administration. Unchanged vildagliptin and the carboxylic acid metabolite M20.7 are the primary components found circulating in plasma. nih.gov

The table below illustrates the distribution of vildagliptin and its major metabolite in plasma.

ComponentPercentage of Total Plasma Radioactivity (AUC)
Vildagliptin (Unchanged)25.7% nih.govdrugbank.com
M20.7 (LAY151)55% nih.govdrugbank.com

Pharmacological Characterization and Mechanistic Studies of Hydroxy Vildagliptin Preclinical Focus

In Vitro Target Engagement and Enzyme Inhibition Kinetics

Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibition Potential of Hydroxy Vildagliptin (B1682220)

Hydroxy vildagliptin, the major metabolite of vildagliptin, is pharmacologically inactive, showing no inhibitory effect on DPP-4 activity. In contrast, the parent compound, vildagliptin, is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. europa.eu Vildagliptin inhibits DPP-4 by binding to its catalytic site. openaccessjournals.com

Preclinical studies have demonstrated that vildagliptin exhibits slow, tight-binding inhibition kinetics and acts as a reversible competitive inhibitor of DPP-4. researchgate.net It behaves as a slow-binding inhibitor with an association rate constant of 1.4x10(5) M(-1)s(-1) and a Ki of 17nM. nih.gov The IC50 value for the inhibition of human DPP-4 is approximately 3 nM. europa.eu Another study reported an IC50 of 4.5 nmol/L is required to achieve 50% DPP-4 inhibition. researchgate.net The binding is characterized by a slow rate of inhibitor dissociation, leading to a prolonged duration of action. researchgate.net This prolonged inhibition of DPP-4 is observed despite the relatively short circulating half-life of vildagliptin. openaccessjournals.comresearchgate.net

The mechanism of inhibition involves the formation of a reversible covalent complex with the DPP-4 enzyme. researchgate.netvetmeduni.ac.at This interaction occurs at the catalytic site of the enzyme. openaccessjournals.com

Table 1: In Vitro DPP-4 Inhibition Data for Vildagliptin

ParameterValueReference
IC50 (human DPP-4) ~3 nM europa.eu
IC50 4.5 nmol/L researchgate.net
Ki 17 nM nih.gov
Association Rate Constant (kon) 1.4x10(5) M(-1)s(-1) nih.gov
Dissociation Half-life (in vitro) 1.13 h nih.gov

Assessment of Selectivity Against Related Peptidases (e.g., DPP-8, DPP-9)

Vildagliptin demonstrates a degree of selectivity for DPP-4 over other related peptidases like DPP-8 and DPP-9. While it is a potent inhibitor of DPP-4, it shows significantly less activity against DPP-8 and DPP-9. europa.eu Studies have reported Ki values for DPP-8 and DPP-9 to be 506 nM and 65 nM, respectively. europa.eu This indicates that vildagliptin is considerably more selective for DPP-4.

However, it is noted that vildagliptin does possess some affinity for DPP-8 and DPP-9, with one study describing it as a micromolar inhibitor of DPP-8. nih.govuantwerpen.be Another report suggests a notable affinity for DPP-8/9, with a preference for DPP-9. nih.gov Despite this, the primary pharmacological action of vildagliptin is considered to be the inhibition of DPP-4. frontiersin.org There is no significant inhibition of other enzymes such as dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase (B13392206) P, or aminopeptidase M. nih.gov

Table 2: Vildagliptin Selectivity Profile

EnzymeInhibition Constant (Ki)Reference
DPP-4 17 nM nih.gov
DPP-8 506 nM europa.eu
DPP-9 65 nM europa.eu

Molecular Interactions with Target Enzymes

Ligand-Protein Binding Dynamics and Thermodynamics

The interaction between vildagliptin and DPP-4 is a rapid, electrostatically driven process. vetmeduni.ac.at The binding is characterized by slow off-rates, which can be attributed to the formation of a reversible covalent bond. vetmeduni.ac.at The binding of vildagliptin to DPP-4 is an enthalpy-dominated process, driven by strong ionic interactions and solvent-shielded hydrogen bonds. vetmeduni.ac.at

Vildagliptin, along with saxagliptin (B632), belongs to a class of inhibitors that form a reversible covalent complex with DPP-4 through an imino ester with the hydroxyl group of the catalytic serine S630. vetmeduni.ac.at This covalent binding contributes to a prolonged residence time of the enzyme-inhibitor complex, which is approximately 1.5 hours. vetmeduni.ac.at In vivo, this tight binding allows for prolonged DPP-4 inhibition even after the drug's concentration in the plasma has decreased. nih.gov

Structural Basis of Interaction and Non-Interaction (if studied without clinical implications)

X-ray crystallography studies have revealed the structural basis of vildagliptin's interaction with DPP-4. Vildagliptin binds to the S1 and S2 subsites of the DPP-4 active site. nih.govrcsb.org The cyanopyrrolidine moiety of vildagliptin interacts with the S1 subsite, while the hydroxy adamantyl group occupies the S2 pocket. vetmeduni.ac.atnih.gov

The binding does not induce any significant conformational change in the protein. vetmeduni.ac.at Key interactions include the formation of a covalent bond with Ser630 in the catalytic triad. rcsb.org The primary or secondary amino groups of the inhibitor interact with the recognition site for the peptide substrate N-terminus (Glu205, Glu206, and Tyr662) through charge-reinforced hydrogen bonds. vetmeduni.ac.at The hydrophobic S1 pocket is occupied by hydrophobic parts of the inhibitor, and the S2 pocket is filled by other substituents. vetmeduni.ac.at

The selectivity of vildagliptin for DPP-4 over DPP-8 and DPP-9 is attributed to differences in the active sites of these enzymes. portlandpress.com While the α/β-hydrolase domain is conserved among these peptidases, the β-propeller domain is not, leading to differences that can be exploited for selective inhibition. portlandpress.com

Cellular and Subcellular Mechanistic Investigations

At a cellular level, vildagliptin's inhibition of DPP-4 leads to an increase in the levels of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). europa.euechemi.com This is due to the prevention of their degradation by DPP-4. europa.eu

Beyond its primary target, some studies suggest that vildagliptin may have other cellular effects. One study indicated that vildagliptin can promote endothelial cell function and ischemia-induced revascularization through an endothelial nitric-oxide synthase (eNOS)-dependent mechanism. nih.gov This effect may be mediated by both GLP-1-dependent and independent pathways. nih.gov Another study proposed that vildagliptin can directly activate the Transient Receptor Potential Channel Vanilloid 4 (TRPV4), independent of GLP-1, which may contribute to its protective effects on endothelial function. ahajournals.org

Assessment of Cell-Based Enzyme Inhibition by this compound

Preclinical evaluations have consistently demonstrated that this compound is pharmacologically inactive as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. drugbank.comresearchgate.neteuropa.eu Regulatory assessment reports and metabolism studies have confirmed that this major carboxylic acid metabolite has negligible effects on DPP-4 activity. drugbank.comtga.gov.au This lack of inhibitory action indicates that this compound does not contribute to the therapeutic efficacy of vildagliptin, which is mediated by the inhibition of DPP-4. drugbank.comresearchgate.net

In comparative in vitro studies, while vildagliptin shows potent inhibition of DPP-4, its primary metabolite, this compound (M20.7), is devoid of this activity. researchgate.netopenaccessjournals.com This has been a consistent finding across various preclinical assessments. drugbank.comresearchgate.neteuropa.eu

Table 1: In Vitro DPP-4 Inhibitory Activity of Vildagliptin and this compound

CompoundTarget EnzymeActivityReference
VildagliptinDPP-4Potent Inhibitor researchgate.neteuropa.eu
This compound (M20.7/LAY151)DPP-4Inactive/Negligible Effect drugbank.comresearchgate.neteuropa.eu

Intracellular Signaling Pathway Modulation (if applicable and in vitro)

While largely pharmacologically inactive regarding DPP-4, one preclinical study has explored the in vitro effects of this compound on specific intracellular signaling pathways. This investigation focused on the expression of S100A8 and S100A9 proteins, which are involved in inflammatory responses.

In a study utilizing human hepatoma HepG2 cells and leukemia HL-60 cells, both vildagliptin and its major metabolite, this compound (M20.7), were found to induce the mRNA expression of S100A9 and TNF-α in a concentration-dependent manner in HepG2 cells. Furthermore, in untreated HL-60 cells, which are used as a model for studying immune-mediated responses, both compounds also led to an increase in the mRNA expression levels of S100A8.

Table 2: In Vitro Effects of this compound on Gene Expression

Cell LineCompoundTarget Gene(s)Observed Effect
Human Hepatoma HepG2This compound (M20.7)S100A9, TNF-αIncreased mRNA expression
Human Leukemia HL-60This compound (M20.7)S100A8Increased mRNA expression

In Vivo Preclinical Pharmacodynamic Profiling (Mechanistic Endpoints Only, Non-Clinical)

Consistent with its in vitro characterization as a pharmacologically inactive metabolite, in vivo preclinical studies have not demonstrated any significant pharmacodynamic activity for this compound.

Animal Model Studies on Enzyme Activity Modulation

There is no evidence from in vivo preclinical studies to suggest that this compound modulates the activity of DPP-4 or other enzymes in animal models. Regulatory documents state that toxicity studies with the metabolites of vildagliptin were not performed as they were found in similar quantities in the animal species used for toxicology testing of the parent drug, and this compound (LAY151) is considered to be pharmacologically inactive. europa.eu The primary pharmacodynamic effects observed in animal models, such as the inhibition of plasma DPP-4 activity, are attributed solely to the parent compound, vildagliptin. tga.gov.au

Biomarker Modulation in Preclinical Species

Analytical Chemistry and Bioanalytical Methodologies for Hydroxy Vildagliptin

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for Hydroxy Vildagliptin (B1682220), enabling its separation from the parent compound, vildagliptin, and other related substances or biological matrix components. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods for vildagliptin and, by extension, its hydroxylated metabolite, are extensively documented, adhering to guidelines set by the International Conference on Harmonisation (ICH). ijpcbs.comijrpr.com These methods are designed to be simple, specific, accurate, and precise for the estimation of vildagliptin in various dosage forms. ijpcbs.com

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 column as the stationary phase. ijpcbs.comijrpr.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. Common mobile phases consist of a buffer solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpcbs.comijrpr.comnih.gov For instance, a mixture of dilute orthophosphoric acid solution (pH 2.6) and acetonitrile (72:28 v/v) has been successfully used. ijpcbs.com Another method employed a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 4.6), acetonitrile, and methanol (30:50:20, v/v/v). nih.gov

The flow rate is typically maintained around 1.0 ml/min. ijpcbs.com Detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 266 nm. ijpcbs.comscirp.orgbanglajol.info The retention time for vildagliptin under specific conditions can be as short as 3.25 minutes. ijpcbs.com

Method validation encompasses several parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpcbs.com Linearity is established over a specific concentration range, with correlation coefficients (r²) consistently close to 0.999. ijpcbs.com Accuracy is often demonstrated by recovery studies, with values around 99.73% being reported. ijpcbs.com Precision is assessed through intra- and inter-day variations, with relative standard deviation (%RSD) values typically below 2%. scirp.org The LOD and LOQ are crucial for determining the sensitivity of the method, with reported values for vildagliptin being as low as 0.06 µg/ml and 0.21 µg/ml, respectively. ijpcbs.com

Table 1: Examples of HPLC Method Parameters for Vildagliptin Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase Altima C18 (150 mm x 4.6 mm, 5 µm) ijpcbs.comInertsil C18 (250 mm x 4.6 mm) ijrpr.comSymmetry® Waters C18 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase Dilute orthophosphoric acid (pH 2.6) : Acetonitrile (72:28 v/v) ijpcbs.comAcetonitrile : Phosphate Buffer (pH 3.6) (60:40 v/v) ijrpr.comPotassium dihydrogen phosphate buffer (pH 4.6) : Acetonitrile : Methanol (30:50:20, v/v/v) nih.gov
Flow Rate 1.0 ml/min ijpcbs.com1.0 ml/min ijrpr.com1.0 ml/min nih.gov
Detection Wavelength 266 nm ijpcbs.com215 nm ijrpr.com220 nm nih.gov
Retention Time 3.25 min ijpcbs.com3.924 min ijrpr.comNot Specified
Linearity Range 25-150 µg/mL ijpcbs.comNot Specified5-200 μg mL-1 nih.gov
LOD 0.06 µg/ml ijpcbs.comNot SpecifiedNot Specified
LOQ 0.21 µg/ml ijpcbs.comNot SpecifiedNot Specified

Gas Chromatography (GC) Applications for Hydroxy Vildagliptin

Gas chromatography (GC) offers a sensitive and selective alternative for the analysis of vildagliptin and its metabolites. nih.gov However, due to the low volatility of vildagliptin, a derivatization step is necessary prior to GC-MS analysis to enhance its thermal stability. nih.gov A common derivatization technique is silylation, where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to create a more volatile O-TMS derivative of the hydroxyl group in vildagliptin. nih.govnih.gov It has been observed that the –NH group of vildagliptin is sterically hindered, preventing silylation at that position. nih.gov

The GC-MS method is typically performed using a capillary column, such as one with 5% methylphenylpolysiloxane. nih.gov The analysis is often carried out in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte. nih.gov For the O-TMS derivative of vildagliptin, quantitation can be achieved by monitoring the ion at m/z 223. researchgate.net The method has been successfully validated and applied for the determination of vildagliptin in pharmaceutical formulations. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Vildagliptin is a chiral molecule, and its biological activity resides in the S-enantiomer. scirp.org Therefore, assessing the enantiomeric purity is critical. Chiral chromatography, particularly chiral HPLC, is the method of choice for separating and quantifying the enantiomers of vildagliptin. scirp.orgscirp.org

Several chiral stationary phases (CSPs) have been evaluated for the enantiomeric separation of vildagliptin, with polysaccharide-based columns being particularly effective. mdpi.comresearchgate.net For instance, a Lux-Cellulose-2 column has demonstrated excellent chiral resolution. researchgate.net Another successful separation was achieved using a Chiralcel OD-RH column, which contains tris(3,5-dimethyl phenyl carbamate) as the chiral selector. scirp.orgscirp.org

The mobile phase composition is crucial for achieving optimal separation. A mixture of a buffer (e.g., 20 mM borax (B76245) buffer at pH 9.0) and an organic solvent like acetonitrile, often with a basic additive such as triethylamine (B128534) (TEA), has proven effective. scirp.orgscirp.org The resolution between the enantiomers is a key performance indicator, with values greater than 1.5 being considered acceptable. scirp.org A reported method achieved a resolution of 4.66. scirp.org

These chiral methods are validated according to ICH guidelines and are sensitive enough to determine the presence of the unwanted R-enantiomer as an impurity in the bulk drug or formulations. scirp.orgscirp.org

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the bioanalysis of this compound, offering high sensitivity and selectivity for its detection in complex biological matrices. nih.govresearchgate.net

LC-MS/MS Methodologies for Biological Matrices (Preclinical)

LC-MS/MS methods have been developed and validated for the quantification of vildagliptin in various biological fluids, including plasma and microdialysates, from preclinical animal studies. nih.govresearchgate.net These methods are essential for pharmacokinetic studies. nih.gov

A typical LC-MS/MS method for vildagliptin in an aqueous matrix, such as a microdialysis perfusate, might use a mobile phase of methanol and ammonium (B1175870) acetate. nih.gov The method can achieve a limit of quantification (LOQ) as low as 10 ng/mL, with a linear range extending up to 1875 ng/mL. nih.gov In human plasma, an even lower LOQ of 1.11 ng/mL has been reported. nifdc.org.cn

The analysis is performed on a tandem mass spectrometer, often operating in the multiple reaction monitoring (MRM) mode for enhanced specificity. akjournals.com This involves selecting a specific precursor ion for vildagliptin and monitoring a characteristic product ion after collision-induced dissociation (CID). For vildagliptin, a common MRM transition is m/z 304.3 → 154.1. akjournals.com

These bioanalytical methods are rigorously validated to meet regulatory requirements, such as those from the US Food and Drug Administration (FDA). nih.gov Validation includes assessments of specificity, linearity, precision, accuracy, and stability under various conditions. nih.govnifdc.org.cn

Table 2: LC-MS/MS Method Parameters for Vildagliptin in Biological Matrices

ParameterMethod 1 (Aqueous Matrix)Method 2 (Human Plasma)Method 3 (Rat Plasma)
Sample Matrix Aqueous (Microdialysate) nih.govHuman Plasma nifdc.org.cnRat Plasma akjournals.com
Mobile Phase Methanol : 5 mM Ammonium Acetate (95:5) nih.govNot SpecifiedNot Specified
LOQ 10 ng/mL nih.gov1.11 ng/mL nifdc.org.cnNot Specified
Linearity Range 10-1875 ng/mL nih.gov1.11-534.0 ng/mL nifdc.org.cnNot Specified
MRM Transition Not Specified304.3 → 154.3 nifdc.org.cn304.3 → 154.1 akjournals.com
Internal Standard Not SpecifiedVildagliptin-d4 nifdc.org.cnRosiglitazone akjournals.com

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns in mass spectrometry is crucial for the structural elucidation of vildagliptin and its metabolites, including this compound. When subjected to collision-induced dissociation (CID) in a mass spectrometer, the vildagliptin molecule breaks apart in a predictable manner, generating a unique mass spectrum.

For vildagliptin, which has a molecular weight of 303.4 g/mol , the protonated molecule [M+H]⁺ is observed at an m/z of approximately 304.2. nih.gov Under CID, this precursor ion fragments to produce several product ions. A major and characteristic fragment ion is observed at m/z 154.1. akjournals.com This fragment likely corresponds to the adamantanyl portion of the molecule. The fragmentation pattern of the O-TMS derivative of vildagliptin in GC-MS also shows a characteristic ion at m/z 223. researchgate.net

The fragmentation of this compound would be expected to follow a similar pattern, but with a mass shift corresponding to the addition of a hydroxyl group. The molecular weight of this compound is 319.41 g/mol . Therefore, its protonated molecule [M+H]⁺ would be expected at an m/z of approximately 320.4. The fragmentation pattern would likely show a prominent fragment ion corresponding to the hydroxylated adamantanyl moiety. Detailed fragmentation analysis allows for the confident identification of this compound in complex mixtures and its differentiation from the parent drug and other related compounds.

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and confirming its identity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for the definitive structural elucidation of organic molecules, including this compound and its related impurities. Through various one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows for the precise assignment of proton (¹H) and carbon (¹³C) atoms within the molecule, confirming connectivity and stereochemistry.

The structural confirmation of vildagliptin's degradation products and impurities relies heavily on a suite of NMR experiments. nih.gov These include:

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR and DEPT: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. Correlation Spectroscopy (COSY) shows proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. nih.gov

While a complete NMR dataset for this compound is not widely published, analysis of closely related, isolated degradation products demonstrates the utility of the technique. For instance, the structure of a stable degradation product, (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F), was established using a combination of FT-IR, mass spectrometry, and comprehensive NMR analysis. nih.govresearchgate.net Similarly, detailed NMR analysis was performed on another degradant formed under basic hydrolysis, confirming its structure as 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide. researchgate.net The chemical shift of the H-2 proton in this amide degradant was observed at 4.60 ppm, a slight upfield shift compared to the 4.68 ppm in the parent vildagliptin, which is attributed to the transformation of the electron-withdrawing cyano group into a carboxamide group. researchgate.net

Table 1: Example ¹H and ¹³C NMR Chemical Shift Data for a Vildagliptin Degradant (Amide Impurity) Data adapted from a study on a characterized degradation product. researchgate.net

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
24.6059.1
32.25, 1.9524.5
42.05, 1.8829.5
53.55, 3.4546.9
Gly-CH₂3.3045.2
Adamantane-C1'-52.5
Adamantane-C3'3.7568.4

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used for the characterization of functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the parent compound, vildagliptin, shows characteristic absorption bands that are useful for its identification. nih.govijrpr.com The introduction of an additional hydroxyl group in this compound would be expected to alter the -OH stretching vibration region of the spectrum. The purity of vildagliptin can be confirmed by comparing its spectrum with reference standards, noting the presence of key peaks. researchgate.net

Table 2: Characteristic IR and UV-Vis Data for Vildagliptin This data for the parent compound serves as a reference for the characterization of its hydroxylated metabolite.

TechniqueParameterObserved Value/RangeReference
IR Spectroscopy (cm⁻¹)-O-H and -N-H stretch3294 nih.gov
-C-H stretch (aliphatic)2992, 2915, 2849 nih.gov
-C≡N stretch (nitrile)2238 nih.gov
-C=O stretch (amide)1658 nih.gov
-C-O(H) stretch1120, 1103 nih.gov
UV-Vis Spectroscopy (nm)λmax in 0.1N HCl210 researchgate.net
λmax in 0.2M HCl204 indexcopernicus.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The vildagliptin molecule does not possess a conjugated double-bond system, resulting in a UV spectrum that lacks specific and strong absorption peaks at higher wavelengths. nih.gov Its maximum absorbance (λmax) is typically observed in the lower UV range, often around 200-210 nm. nih.govjchr.org Different studies have reported slightly different λmax values depending on the solvent used, such as 210 nm in 0.1N HCl, 216 nm in 0.1% NaOH, and 204 nm in 0.2M HCl. researchgate.netindexcopernicus.comamazonaws.com Due to the lack of a distinct chromophore, UV detection for analytical purposes, such as in HPLC, is often performed at these lower wavelengths. nih.gov

Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is critical for accurate and reliable quantification of this compound, especially in complex matrices like biological fluids (e.g., plasma) and pharmaceutical formulations. The goal is to remove interfering substances and concentrate the analyte of interest.

For analysis in biological plasma, common strategies include:

Protein Precipitation (PPT): This is a straightforward and widely used technique. It involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the plasma sample. This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, can be collected, filtered, and injected into the analytical system. primescholars.com

Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. For vildagliptin and its metabolites, plasma samples can be alkalinized with a weak base like sodium hydroxide (B78521) (NaOH) and then extracted with a solvent such as ethyl acetate. After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and reconstituted in the mobile phase for analysis. pharmaffiliates.com

For analysis of pharmaceutical dosage forms (e.g., tablets), sample preparation typically involves:

Accurately weighing and grinding the tablets into a fine powder to ensure homogeneity. ijrpr.com

Transferring a precise amount of the powder into a volumetric flask.

Adding a suitable diluent (e.g., a mixture of water and acetonitrile, or mobile phase) and sonicating for a period (e.g., 30 minutes) to ensure complete dissolution of the drug. daneshyari.com

Diluting the solution to the final volume with the diluent.

Filtering the solution through a membrane filter (e.g., 0.45 µm nylon) to remove any undissolved excipients before injection into the HPLC system. daneshyari.com

Quality Control and Validation of Analytical Methods for Metabolite Quantification and Purity

The validation of analytical methods is essential to ensure they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. Methods for quantifying this compound and assessing its purity must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For vildagliptin, linearity has been demonstrated over various concentration ranges, consistently yielding high correlation coefficients (r² > 0.999). researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a sample matrix. Recovery rates for vildagliptin methods are typically within the 98-102% range. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (%RSD) should typically be less than 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a UV-spectrophotometric method, the LOD and LOQ for vildagliptin were found to be 0.951 µg/ml and 2.513 µg/ml, respectively. researchgate.net

Table 3: Summary of Validation Parameters for Vildagliptin Analytical Methods

ParameterTypical Acceptance Criteria (ICH)Reported Findings for Vildagliptin MethodsReference
Linearity (Correlation Coefficient, r²)≥ 0.99> 0.999 researchgate.netnih.gov
Accuracy (% Recovery)Typically 98.0% - 102.0%98% - 101% researchgate.net
Precision (% RSD)≤ 2%Intra-day: 1.263%, Inter-day: 1.162% researchgate.net
LODSignal-to-Noise ratio of 3:10.951 µg/ml (UV) researchgate.net
LOQSignal-to-Noise ratio of 10:12.513 µg/ml (UV) researchgate.net

Impurity Profiling and Degradation Product Analysis Related to this compound

Impurity profiling is the identification and quantification of impurities present in a drug substance or drug product. Forced degradation studies are conducted to understand the chemical stability of a drug and to identify potential degradation products that could form during storage and handling. Vildagliptin has been shown to degrade under stress conditions such as acid, base, and oxidation. researchgate.net

Several degradation products of vildagliptin have been identified using techniques like LC-MS. researchgate.net One of the specified impurities is the amide impurity (also known as M18.6 or impurity B), which is formed under oxidative and basic stress conditions. researchgate.netmdpi.com Studies have identified numerous other degradants, including this compound. One potential process-related impurity, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, was found to be unstable and degrade into a more stable product. nih.govresearchgate.net

The comprehensive analysis of these products is critical for ensuring the quality and safety of the final pharmaceutical product.

Table 4: Known Impurities and Degradation Products of Vildagliptin

Impurity Name/IdentifierFormation Conditionsm/z (Mass-to-Charge Ratio)Reference
(S)-1-[2-(3-hydroxyadamantan-1-amino)acetyl]pyrrolidine-2-carboxamide (Amide Impurity / Impurity B)Oxidative, Basic321.1 researchgate.netmdpi.com
2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAcidic304 researchgate.net
1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamideBasic Hydrolysis337.2 researchgate.net
N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinateOxidative241.1 researchgate.net
(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-olOxidative183.1 researchgate.net
(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E)Process-related- nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies Pertaining to Hydroxy Vildagliptin

Impact of Hydroxylation on Molecular Interactions and Target Binding Affinity

Vildagliptin (B1682220) is extensively metabolized in the human body through various pathways. While the primary metabolic route is hydrolysis of the cyano group to form the inactive carboxylic acid metabolite (M20.7), minor pathways include oxidation. researchgate.netnih.gov These oxidative pathways can lead to the formation of hydroxylated metabolites, collectively referred to as "hydroxy vildagliptin." Specifically, minor metabolites M20.9 and M21.6 are formed through oxidation on the pyrrolidine (B122466) moiety of the vildagliptin molecule. researchgate.netnih.gov

The parent compound, vildagliptin, exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Its cyanopyrrolidine moiety plays a critical role by interacting with the S1 subsite of the enzyme, while the hydroxy adamantyl group binds to the S2 subsite. nih.gov The introduction of one or more hydroxyl groups on the pyrrolidine ring, as seen in metabolites like M20.9, would significantly alter the electronic and steric properties of this key pharmacophore. Such modifications are likely to disrupt the optimal binding interactions with the S1 subsite of DPP-4, leading to a substantial reduction or complete loss of inhibitory activity. Although direct experimental data on the binding affinity of these specific hydroxylated metabolites is not extensively documented, the pharmacological inactivity of the major metabolite M20.7 underscores that structural modifications to the core vildagliptin molecule generally lead to a loss of therapeutic effect. nih.gov

Table 1: Vildagliptin and its Metabolites

Compound Name Metabolite Code Metabolic Pathway Pharmacological Activity
Vildagliptin - Parent Drug Active DPP-4 Inhibitor
Carboxylic acid metabolite M20.7 (LAY151) Cyano group hydrolysis Inactive
Amide bond hydrolysis metabolite M15.3 Amide bond hydrolysis Minor metabolite
Glucuronide metabolite M20.2 Glucuronidation Minor metabolite
Oxidized pyrrolidine metabolite M20.9 Oxidation Minor metabolite

Role of Stereochemistry in Metabolic Fate and Residual Biological Activity

The stereochemistry of a drug molecule is a critical determinant of its metabolic fate and biological activity. Vildagliptin is administered as a single (S)-enantiomer. researchgate.net The metabolic pathways, including hydroxylation, can be stereoselective, leading to the formation of metabolites with specific stereochemical configurations.

The introduction of hydroxyl groups on the pyrrolidine ring of vildagliptin, as in the formation of metabolite M20.9, creates new chiral centers. The specific stereoisomers of these hydroxylated metabolites that are formed in the body will depend on the enzymes involved in the oxidation process. The spatial arrangement of these newly introduced hydroxyl groups will, in turn, influence any residual biological activity. Even a minor residual affinity for the DPP-4 enzyme would be highly dependent on whether the hydroxyl groups are oriented in a way that is compatible with the binding pocket. Given that the primary metabolite is inactive, it is highly probable that these minor hydroxylated metabolites also lack significant pharmacological activity. nih.gov

In Silico Approaches for Predicting SAR and SMR

In modern drug discovery and development, in silico methods are invaluable for predicting the Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) of new chemical entities and their metabolites. doaj.org Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict how hydroxylation of vildagliptin would affect its interaction with the DPP-4 enzyme. doaj.orgjetir.org

Molecular docking simulations could be used to model the binding of hydroxylated vildagliptin metabolites, such as M20.9 and M21.6, into the active site of DPP-4. By comparing the predicted binding energies and interaction patterns of these metabolites with those of the parent drug, researchers can estimate the impact of hydroxylation on binding affinity. jetir.org Furthermore, computational tools can predict the sites of metabolism on a drug molecule, helping to identify potential metabolites that may be formed in vivo. doaj.org These predictive models are built on existing knowledge of enzymatic reactions and the structural features of molecules that make them susceptible to metabolic transformations.

Design of Analogues for Mechanistic Probes and Comparative Studies

The design and synthesis of analogues are fundamental to understanding the SAR of a drug and to probe the mechanisms of its metabolism and action. To specifically investigate the role of hydroxylation, a series of hydroxylated vildagliptin analogues could be synthesized. researchgate.netnih.gov For instance, analogues with hydroxyl groups at different positions on the pyrrolidine ring or the adamantyl moiety could be created.

These synthesized analogues would serve as valuable tools for several types of studies:

Mechanistic Probes: By studying how these analogues are metabolized, researchers can gain insights into the specific enzymes and pathways responsible for the hydroxylation of vildagliptin.

Comparative Studies: The DPP-4 inhibitory activity of these synthetic analogues can be directly measured and compared to that of vildagliptin. This would provide clear experimental data on how the position and stereochemistry of the hydroxyl group influence the binding affinity and inhibitory potency.

In silico screening of virtual libraries of potential vildagliptin analogues can precede their chemical synthesis. jetir.org This computational approach allows for the rapid evaluation of a large number of potential structures to identify those with the most promising characteristics for further investigation. One such in silico study aimed to create analogues of vildagliptin and found a modified structure with a predicted binding affinity of -9.1 Kcal/mol, which was better than that of the parent vildagliptin (-8 Kcal/mol). jetir.org

Table 2: Mentioned Compound Names

Compound Name
This compound
Vildagliptin
M20.7 (LAY151)
M20.9
M21.6
M15.3

Computational and Theoretical Chemistry Approaches Applied to Hydroxy Vildagliptin

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as hydroxy vildagliptin (B1682220), and its target enzyme, Dipeptidyl Peptidase-4 (DPP-4).

Vildagliptin and its metabolites are known to interact with the active site of the DPP-4 enzyme. wikipedia.orgnih.gov The parent compound, vildagliptin, a cyanopyrrolidine inhibitor, forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. wikipedia.orgvetmeduni.ac.at Its bulky adamantyl group occupies the S2 pocket of the enzyme. vetmeduni.ac.at Key residues involved in the binding of vildagliptin and other DPP-4 inhibitors include Glu205, Glu206, and Tyr662. nih.govpsu.edu Specifically, the secondary amino group of vildagliptin forms hydrogen bond interactions with Glu205 and Glu206. psu.edu

Molecular docking studies have been employed to compare the binding affinities of various DPP-4 inhibitors. For instance, a study comparing several inhibitors found that linagliptin (B1675411) had the highest affinity, followed by saxagliptin (B632) and teneligliptin, with vildagliptin showing a lower, yet still potent, binding affinity. vetmeduni.ac.at In another comparative docking analysis, vildagliptin was used as a reference compound to evaluate the potential of new DPP-4 inhibitors. nih.govmdpi.com These studies often report binding energy values, with more negative values indicating stronger interactions. For example, one study reported a binding energy of -7.3 kcal/mol for vildagliptin. ijpsdronline.com

Molecular dynamics simulations provide a deeper understanding of the stability and dynamic behavior of the ligand-enzyme complex over time. nih.govnih.gov These simulations have been used to confirm the stability of the interactions observed in docking studies and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

Interactive Table: Key Amino Acid Residencies in Vildagliptin-DPP-4 Interaction

Residue Interaction Type Reference
Ser630 Covalent bond formation wikipedia.orgvetmeduni.ac.at
Glu205 Hydrogen bond, Salt bridge nih.govpsu.edunih.gov
Glu206 Hydrogen bond, Salt bridge nih.govpsu.edunih.gov
Tyr662 Contact residue nih.gov
Arg125 Hydrogen bond nih.gov
Val207 Hydrogen bond nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to investigate the electronic structure, reactivity, and other molecular properties of compounds like hydroxy vildagliptin. acs.orgresearchgate.netnumberanalytics.com These methods provide insights into the distribution of electrons within the molecule and help predict its chemical behavior. ias.ac.in

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions. bsu.by

Atomic Net Charges: These calculations provide information on the charge distribution on individual atoms within the molecule. ias.ac.in

Electrophilicity Index: This parameter indicates the ability of a molecule to accept electrons. acs.org

While specific DFT studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of these calculations are widely applied to similar molecules to understand their stability, reactivity, and potential interaction sites. acs.orgnih.gov For example, DFT calculations can be used to optimize the geometry of the molecule and to analyze its vibrational frequencies to confirm that the optimized structure represents an energy minimum. nih.gov

Interactive Table: Quantum Chemical Parameters and Their Significance

Parameter Significance Reference
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. bsu.by
Atomic Net Charges Describes the charge distribution on individual atoms. ias.ac.in

In Silico Prediction of Metabolic Pathways and Products

Computational tools can predict the metabolic fate of a drug by simulating its biotransformation in the body. Vildagliptin undergoes extensive metabolism through several pathways. researchgate.net The primary route of metabolism for vildagliptin is hydrolysis of the cyano group to form a carboxylic acid metabolite, known as M20.7 (LAY151), which is pharmacologically inactive. researchgate.netdrugbank.commedscape.com This hydrolysis is a major elimination pathway and is not primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netmedscape.com

Other minor metabolic pathways for vildagliptin include:

Amide bond hydrolysis. researchgate.net

Glucuronidation. researchgate.net

Oxidation on the pyrrolidine (B122466) moiety. researchgate.net

Some studies have suggested that the DPP-4 enzyme itself may contribute to a small portion of vildagliptin's metabolism. nih.gov In silico pathway prediction systems, such as the University of Minnesota Pathway Prediction System (UM-PPS), use curated biochemical transformation rules to generate potential metabolic pathways and their resulting transformation products (TPs). rsc.org These tools can generate a suspect list of potential metabolites that can then be targeted for identification in experimental studies. rsc.org

Interactive Table: Predicted Metabolic Pathways of Vildagliptin

Pathway Major/Minor Resulting Metabolite(s) Reference
Cyano group hydrolysis Major Carboxylic acid metabolite (M20.7/LAY151) researchgate.netdrugbank.commedscape.com
Amide bond hydrolysis Minor M15.3 researchgate.netresearchgate.net
Glucuronidation Minor M20.2 researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction from a Theoretical Perspective (Excluding clinical outcomes)

Theoretical ADME prediction models use molecular properties to estimate the pharmacokinetic behavior of a compound. These models are crucial in the early stages of drug discovery to assess the drug-like properties of a candidate molecule. ijpsdronline.comnih.gov

Absorption: Vildagliptin is predicted to be well-absorbed orally, which is consistent with its high oral bioavailability of 85%. medscape.comresearchgate.net Theoretical models for intestinal absorption often use descriptors like topological polar surface area (TPSA), predicted distribution coefficient (logD), and the number of hydrogen bond donors and acceptors, often in the context of rules like Lipinski's Rule of Five. ijpsdronline.comnih.gov

Distribution: Vildagliptin has low plasma protein binding (around 9.3%) and a volume of distribution of 71 L, suggesting it distributes into extravascular spaces. drugbank.comresearchgate.net

Metabolism: As discussed previously, vildagliptin is extensively metabolized, primarily through hydrolysis that is not dependent on the CYP450 system. researchgate.netmedscape.com This low reliance on CYP-mediated metabolism, predictable through in silico models, suggests a lower potential for drug-drug interactions. researchgate.net

Excretion: The primary route of elimination for vildagliptin and its metabolites is through the urine. medscape.commdpi.comnih.gov

Physiologically based pharmacokinetic (PBPK) models are sophisticated computational tools that integrate physicochemical data with physiological information to simulate the ADME properties of a drug in the body. mdpi.comnih.gov PBPK models have been developed for vildagliptin to predict its pharmacokinetic profile in different populations. mdpi.comnih.gov

Interactive Table: Predicted ADME Properties of Vildagliptin

ADME Parameter Predicted Outcome Key Descriptors/Models Reference
Absorption High oral absorption Lipinski's Rule of Five, TPSA, logD ijpsdronline.commedscape.comnih.gov
Distribution Low plasma protein binding, extravascular distribution Volume of distribution drugbank.comresearchgate.net
Metabolism Extensive, primarily non-CYP mediated hydrolysis Metabolic pathway prediction systems researchgate.netmedscape.com

| Excretion | Primarily renal | PBPK models | medscape.commdpi.comnih.gov |

Future Directions and Research Opportunities in Hydroxy Vildagliptin Studies

Development of Advanced Analytical Techniques for Trace Analysis

The accurate quantification of hydroxy vildagliptin (B1682220) in biological samples is crucial for detailed pharmacokinetic and metabolic studies. While current methods like HPLC and LC-MS/MS are effective, future research will likely focus on developing even more sensitive and efficient analytical techniques for trace analysis. ijisrt.com

Key Research Areas:

Ultra-Performance Liquid Chromatography (UPLC): This technique offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it ideal for detecting minute concentrations of hydroxy vildagliptin. wjpr.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simple, cost-effective, and high-throughput method for quantification, which can be further enhanced for greater sensitivity. wjpr.net

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) will continue to be pivotal for the precise identification and quantification of this compound in complex biological matrices like plasma and urine. ijisrt.comejbps.com

Analytical TechniquePotential Advantage for this compound Analysis
UPLC Increased sensitivity and faster analysis times for trace level detection. wjpr.net
HPTLC High-throughput screening and cost-effective quantification. wjpr.net
LC-MS/MS High selectivity and sensitivity for complex biological samples. ijisrt.com
GC-MS Alternative chromatographic method for comprehensive metabolic profiling. ijisrt.com

These advanced methods will enable researchers to build more precise pharmacokinetic models and better understand the disposition of this compound in the body.

Exploration of Novel Metabolic Enzymes and Pathways Involved in its Formation or Further Biotransformation

Vildagliptin is extensively metabolized, with its main metabolite, M20.7 (this compound), formed through cyano group hydrolysis. nih.gov This process is notably not mediated by cytochrome P450 (CYP) enzymes, which are common in drug metabolism. nih.gov This suggests the involvement of other, less-characterized enzymatic pathways.

Future research should aim to:

Identify Specific Hydrolases: Pinpoint the specific enzymes responsible for the hydrolysis of vildagliptin to this compound. Studies have indicated this hydrolysis occurs in various tissues, with the kidney playing a significant role. mdpi.comresearchgate.net

Investigate Further Biotransformation: Determine if this compound undergoes further metabolism. While M20.7 is a major endpoint, exploring the possibility of subsequent minor metabolic pathways is essential for a complete metabolic map.

Role of Non-P450 Enzymes: The lack of significant CYP450 involvement points towards a lower potential for drug-drug interactions, a key area for further confirmation. nih.gov

Understanding these novel pathways will provide a more complete picture of vildagliptin's metabolic fate and could have implications for patients with varying enzyme expressions or those on multiple medications.

Application of this compound as a Mechanistic Probe in In Vitro Systems

The biological activity of this compound itself is an area ripe for investigation. Using it as a mechanistic probe in in vitro systems can help elucidate its specific interactions with cellular components.

Potential in vitro studies include:

Cellular Uptake and Transport: Investigating how this compound enters and exits cells, and whether it utilizes specific transporters, can shed light on its tissue distribution and potential off-target effects.

Impact on Cellular Pathways: Studies using cell lines, such as human hepatoma HepG2 and leukemia HL-60 cells, have shown that both vildagliptin and its metabolite M20.7 can induce the expression of certain pro-inflammatory proteins at high concentrations. nih.gov Further in vitro work can explore the mechanisms behind these observations and their physiological relevance.

These in vitro investigations will be instrumental in defining the distinct pharmacological profile of this compound.

Deeper Understanding of Structure-Function Relationships through Advanced Computational Modeling and Experimental Validation

Computational modeling offers a powerful tool to predict and understand the interaction of molecules like this compound with biological targets. By combining these in silico approaches with experimental validation, a deeper understanding of its structure-function relationship can be achieved.

Future research directions include:

Molecular Docking: Simulating the binding of this compound to the active site of DPP-4 and other potential off-target enzymes can provide insights into its binding affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in computational models and synthesizing these analogs for in vitro testing, researchers can identify key structural features responsible for its biological activity. jneonatalsurg.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These advanced computational methods can provide a more detailed and accurate picture of the enzymatic reactions involved in the formation of this compound.

Modeling TechniqueApplication to this compound Research
Molecular Docking Predicting binding affinity to DPP-4 and other enzymes. nih.gov
SAR Studies Identifying key structural features for biological activity. jneonatalsurg.com
QM/MM Simulations Detailing the enzymatic formation of this compound.

This integrated approach will accelerate the discovery of structure-activity relationships and guide the design of future studies.

Investigation of Non-Targeted Biological Interactions and Their Implications (Preclinical)

While the primary interaction of the parent drug, vildagliptin, is with DPP-4, its metabolite, this compound, may have other, non-targeted biological interactions. Preclinical studies are essential to explore these potential effects.

Key areas for preclinical investigation:

Interaction with Related Enzymes: Vildagliptin shows some activity at the related enzymes DPP-8 and DPP-9, albeit at much higher concentrations than for DPP-4. wam.go.jp Investigating the interaction of this compound with these and other peptidases is warranted.

Effects on Inflammatory Markers: Research has indicated that high concentrations of vildagliptin and its metabolite M20.7 can induce pro-inflammatory S100 proteins in cell lines. nih.gov Preclinical animal models could be used to investigate if this occurs in vivo and its potential implications.

Cardiovascular and Renal Effects: Given that the kidney is a major site of this compound formation, preclinical studies could explore any direct effects of the metabolite on renal function. mdpi.com Similarly, investigating potential cardiovascular interactions beyond DPP-4 inhibition is an important area of research. europa.eu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.